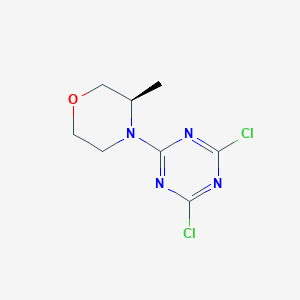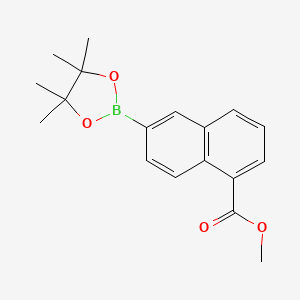
3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine
Descripción general
Descripción
3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine is a useful research compound. Its molecular formula is C10H8Cl2N4S and its molecular weight is 287.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
A common application of compounds similar to 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine is in the synthesis of various antimicrobial agents. For example, the synthesis of formazans from Mannich base derivatives has been explored for antimicrobial purposes, demonstrating moderate activity against bacterial strains like Escherichia coli and fungal strains such as Candida albicans (Sah et al., 2014). Similarly, the synthesis of pyridazine derivatives and their reactions have shown potential in antimicrobial activity (El-Mariah et al., 2006).
Tuberculostatic Activity
Some pyrazine derivatives have been synthesized and evaluated for their tuberculostatic activity. For instance, a study synthesized various N-pyrazinylthioureas and found them to display significant in vitro tuberculostatic activity, highlighting the potential of pyrazine derivatives in treating tuberculosis (Wisterowicz et al., 1989).
Corrosion Inhibition
Compounds like 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine can also be used in corrosion inhibition. For example, a study on thiazole and thiadiazole derivatives predicted their corrosion inhibition performances on iron metal using density functional theory and molecular dynamics simulations, showing good agreement with experimental results (Kaya et al., 2016).
Propiedades
IUPAC Name |
3-(3-amino-2-chlorophenyl)sulfanyl-6-chloropyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-4-15-10(9(14)16-7)17-6-3-1-2-5(13)8(6)12/h1-4H,13H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQTZNNHVMDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC2=NC=C(N=C2N)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate](/img/structure/B8227366.png)

![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227407.png)


